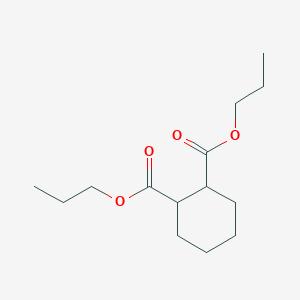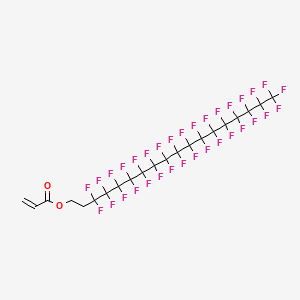
1,1,2,2-Tetrahydroperfluorooctadecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrahydroperfluorooctadecyl acrylate is a fluorinated acrylate compound known for its unique properties, including low surface energy and high chemical resistance. This compound is often used in the production of specialty polymers and coatings due to its ability to impart hydrophobic and oleophobic characteristics to surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate can be synthesized through a free radical solution polymerization process. This involves the reaction of perfluorooctadecyl iodide with acrylate monomers in the presence of a radical initiator . The reaction is typically carried out in supercritical carbon dioxide, which acts as a solvent and helps in achieving a homogeneous reaction mixture .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of supercritical carbon dioxide is advantageous as it allows for efficient mixing and reaction control, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization to form homopolymers or copolymers with other acrylate monomers .
Common Reagents and Conditions:
Radical Initiators: Commonly used radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Solvents: Supercritical carbon dioxide is often used as a solvent due to its unique properties.
Major Products: The major products formed from the polymerization of this compound are fluorinated polymers that exhibit low surface energy and high chemical resistance .
Scientific Research Applications
1,1,2,2-Tetrahydroperfluorooctadecyl acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The fluorinated chains of the compound align at the surface, creating a low-energy barrier that repels water and oils . This alignment is facilitated by the unique molecular structure of the compound, which allows for strong intermolecular interactions and surface activity .
Comparison with Similar Compounds
- 1,1,2,2-Tetrahydroperfluorooctyl acrylate
- 1,1,2,2-Tetrahydroperfluorodecyl acrylate
Comparison: 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate is unique due to its longer fluorinated chain, which provides enhanced hydrophobic and oleophobic properties compared to its shorter-chain counterparts . This makes it particularly suitable for applications requiring extreme resistance to water and oils .
Properties
CAS No. |
65150-93-8 |
|---|---|
Molecular Formula |
C16F33CH2CH2OC(O)CH=CH2 C21H7F33O2 |
Molecular Weight |
918.2 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl prop-2-enoate |
InChI |
InChI=1S/C21H7F33O2/c1-2-5(55)56-4-3-6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)18(46,47)19(48,49)20(50,51)21(52,53)54/h2H,1,3-4H2 |
InChI Key |
UNWCENHMZWUSOR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


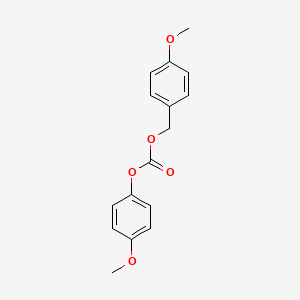
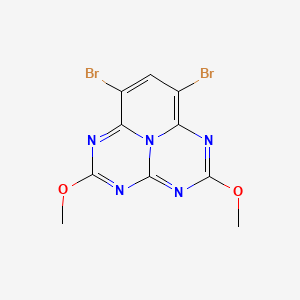
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
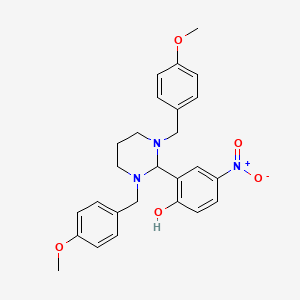
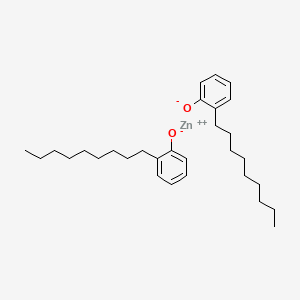
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
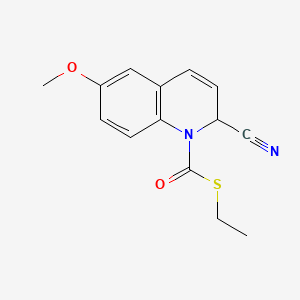

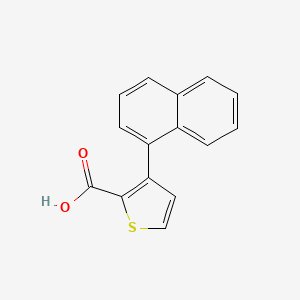
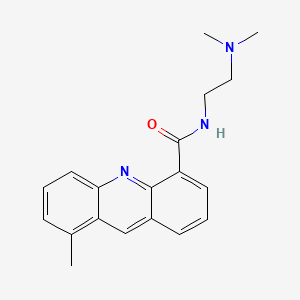
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)
